molecular formula C25H34N3O7S2+ B12744629 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate CAS No. 110186-17-9

10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate

Cat. No.: B12744629
CAS No.: 110186-17-9
M. Wt: 552.7 g/mol
InChI Key: JDOKYYPVWQTIBQ-UHFFFAOYSA-O
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Description

10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate is a complex organic compound that belongs to the class of pyridocarbazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate typically involves multi-step organic reactions. The starting materials often include a pyridocarbazole core, which is then functionalized with methoxy and piperidinyl groups through a series of substitution and addition reactions. Common reagents used in these reactions include methanesulfonic acid, piperidine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridocarbazoles with different functional groups, such as:

  • 10-Hydroxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate
  • 10-Methoxy-2-(2-(1-morpholinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate

Uniqueness

The uniqueness of 10-Methoxy-2-(2-(1-piperidinyl)ethyl)-7H-pyrido(4,3-c)carbazolium methanesulfonate, methanesulfonate lies in its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

110186-17-9

Molecular Formula

C25H34N3O7S2+

Molecular Weight

552.7 g/mol

IUPAC Name

methanesulfonate;methanesulfonic acid;10-methoxy-3-(2-piperidin-1-ylethyl)-7H-pyrido[3,4-c]carbazole-3,7-diium

InChI

InChI=1S/C23H25N3O.2CH4O3S/c1-27-18-6-8-21-20(15-18)23-19-9-12-26(14-13-25-10-3-2-4-11-25)16-17(19)5-7-22(23)24-21;2*1-5(2,3)4/h5-9,12,15-16H,2-4,10-11,13-14H2,1H3;2*1H3,(H,2,3,4)/p+1

InChI Key

JDOKYYPVWQTIBQ-UHFFFAOYSA-O

Canonical SMILES

COC1=CC2=C(C=C1)[NH2+]C3=C2C4=C(C=C3)C=[N+](C=C4)CCN5CCCCC5.CS(=O)(=O)O.CS(=O)(=O)[O-]

Origin of Product

United States

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